molecular formula C9H14N2 B1287561 4-Ethylbenzylhydrazine CAS No. 887587-03-3

4-Ethylbenzylhydrazine

Cat. No.: B1287561
CAS No.: 887587-03-3
M. Wt: 150.22 g/mol
InChI Key: YUBWRJFBZNBNKZ-UHFFFAOYSA-N
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Description

4-Ethylbenzylhydrazine (4-EBH) is an organic compound that is part of the hydrazine family. It is a colorless liquid at room temperature, with a boiling point of 217 °C and a melting point of -42 °C. 4-EBH is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a component in fuel cells. It has a wide range of applications in scientific research and industrial processes.

Scientific Research Applications

Synthesis of New Triazole Derivatives

4-Ethylbenzylhydrazine derivatives have been synthesized in various forms, including triazole derivatives. For instance, Bekircan et al. (2014) reported the synthesis of triazole derivatives starting from specific compounds, which were then tested for their anti-lipase and anti-urease activities. Notably, certain synthesized compounds showed moderate to good lipase inhibitory effects, suggesting their potential use in therapeutic applications (Bekircan et al., 2014).

Antitumor and Alkylating Activities

Hydrazine derivatives, including those related to this compound, have been investigated for their antitumor properties. Shyam et al. (1986) synthesized 1,2-bis(arylsulfonyl)-1-methylhydrazines and evaluated their antineoplastic activity against L1210 leukemia, demonstrating significant increases in survival time for tumor-bearing mice. This research highlights the potential of these compounds in cancer therapy (Shyam et al., 1986).

Neuropharmacological Effects

Compounds structurally related to this compound have been studied for their effects on brain chemistry. Bartholini et al. (1967) researched N-(DL-seryl)-N′-(2,3,4-trihydroxybenzyl)-hydrazine (HCl) and its impact on cerebral catecholamines, providing insights into its possible neuropharmacological applications (Bartholini et al., 1967).

Synthesis of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives

Another research by Bekircan et al. (2008) involved the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester and its derivatives. These compounds were screened for anticancer activity against a panel of 60 cell lines derived from various cancer types, illustrating the broad potential of these compounds in cancer research (Bekircan et al., 2008).

Antimicrobial and Antioxidant Activities

Compounds synthesized from this compound have also been tested for antimicrobial and antioxidant properties. Kardile and Kalyane (2010) developed thiomorpholine derivatives with notable antimicrobial activity, underlining their potential use in treating bacterial infections (Kardile & Kalyane, 2010).

Mechanism of Action

Target of Action

Hydrazine derivatives, in general, are known to interact with various biological targets, including enzymes, receptors, and other cellular components . The specific targets of 4-Ethylbenzylhydrazine would depend on its chemical structure and the biological context in which it is used.

Mode of Action

Hydrazine derivatives are known to undergo nucleophilic addition reactions . In such reactions, the hydrazine molecule acts as a nucleophile, donating a pair of electrons to form a new bond with an electrophilic carbon atom. This can result in the formation of hydrazones, which can further undergo reactions to form other compounds .

Biochemical Pathways

Hydrazine derivatives are known to participate in various biochemical reactions, including those involving aldehydes and ketones . The exact pathways affected would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

Pharmacokinetic principles suggest that the compound’s bioavailability would be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological characteristics .

Action Environment

The action, efficacy, and stability of this compound would likely be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific physiological and pathological conditions of the individual .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and potential improvements in synthesis methods .

Properties

IUPAC Name

(4-ethylphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-8-3-5-9(6-4-8)7-11-10/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBWRJFBZNBNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606211
Record name [(4-Ethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-03-3
Record name [(4-Ethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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